Closantel sodium dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na.2H2O/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;;;/h2-9,17,29H,1H3,(H,28,30);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXWZVWDMPUFBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2I2N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Mechanisms of Action Research
Elucidation of Mitochondrial Oxidative Phosphorylation Uncoupling by Closantel (B1026)
Closantel is a known uncoupler of oxidative phosphorylation in the mitochondria of parasites nih.govmdpi.com. This process is fundamental to the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By disrupting this vital process, closantel effectively depletes the parasite's energy reserves, leading to paralysis and death mdpi.com. The uncoupling of oxidative phosphorylation by closantel is a multifaceted process involving the inhibition of ATP synthesis, the suppression of key enzymes in the electron transport chain, and its activity as a protonophore.
The synthesis of ATP in mitochondria is driven by a proton gradient across the inner mitochondrial membrane, which is established by the electron transport chain. This process is known as oxidative phosphorylation nih.govthebiogrid.org. ATP synthase, a complex enzyme, utilizes the energy stored in this proton gradient to convert adenosine diphosphate (ADP) and inorganic phosphate into ATP creative-biolabs.compatsnap.com.
Closantel disrupts this process by acting as an uncoupler, which means it dissipates the proton gradient across the inner mitochondrial membrane nih.govnih.gov. This dissipation occurs because closantel can transport protons across the membrane, effectively creating a "short-circuit" that bypasses ATP synthase nih.gov. As a result, the energy from the electron transport chain is released as heat instead of being used for ATP synthesis unav.edu. This leads to a significant reduction in the cellular levels of ATP nih.gov.
Research has shown that closantel's ability to uncouple oxidative phosphorylation is a key part of its anthelmintic activity. Studies on the parasitic nematode Haemonchus contortus have demonstrated that closantel reduces ATP levels in a concentration-dependent manner nih.gov. This depletion of ATP impairs essential cellular functions, ultimately leading to the parasite's demise.
Table 1: Effect of Closantel on ATP Levels in Chang Liver Cells
This table summarizes the concentration-dependent effect of closantel on ATP levels after a 3-hour exposure in Chang liver cells.
| Closantel Concentration (µM) | Effect on ATP Levels | Reversibility |
|---|---|---|
| ≥ 1 | Reduced | Irreversible |
Succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase are two key enzymes involved in cellular respiration and are integral components of the electron transport chain nih.govnih.govresearchgate.net. Succinate dehydrogenase (also known as Complex II) is part of the citric acid cycle and the electron transport chain in aerobic organisms, where it oxidizes succinate to fumarate nih.gov. Fumarate reductase, on the other hand, is crucial for anaerobic respiration in many parasites, catalyzing the reverse reaction of reducing fumarate to succinate nih.govresearchgate.net.
The mechanism of action of salicylanilides, including closantel, involves the suppression of these enzymes mdpi.comsbdhealthcare.in. By inhibiting succinate dehydrogenase and fumarate reductase, closantel disrupts the flow of electrons in the electron transport chain, further contributing to the collapse of the proton gradient and the inhibition of ATP synthesis sbdhealthcare.in. This disruption of the electron transport chain impairs the parasite's ability to generate energy, both aerobically and anaerobically, leading to metabolic collapse.
A key aspect of closantel's uncoupling activity is its function as a protonophore nih.govpnas.org. A protonophore is a lipid-soluble molecule that can bind to protons and transport them across a lipid membrane, such as the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis nih.gov.
Studies have shown that closantel's chemical structure allows it to effectively shuttle protons across the mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation nih.gov. This protonophore activity is a direct cause of the observed decrease in ATP production and the subsequent energy depletion in the parasite.
Research on Chitinase (B1577495) Inhibition by Closantel in Parasitic Nematodes
In addition to its effects on mitochondrial function, closantel has been identified as a potent inhibitor of chitinase enzymes in parasitic nematodes pnas.orgnih.govnih.gov. Chitin is a crucial structural component in many invertebrates, including the eggshells and molting structures of nematodes researchgate.net. Chitinases are enzymes that break down chitin and are therefore essential for processes like egg hatching and larval molting nih.govresearchgate.nettandfonline.com. By inhibiting chitinase, closantel disrupts these critical developmental stages in the parasite's life cycle.
The molting process, where a nematode larva sheds its cuticle to grow, is a vulnerable and essential stage in its development. This process is heavily dependent on the activity of chitinases to break down the old cuticle nih.govresearchgate.net. Research on the filarial nematode Onchocerca volvulus, the causative agent of river blindness, has shown that closantel can almost completely inhibit the molting of L3 to L4 larvae at a concentration of 100 µM pnas.org.
This inhibition of molting is a direct consequence of closantel's effect on chitinase activity nih.govpnas.org. By preventing the breakdown of the old cuticle, closantel effectively traps the larva, preventing its further development and ultimately leading to its death. This mechanism of action is particularly promising for the development of new anthelmintic therapies, as it targets a process that is essential for the parasite but absent in its mammalian host pnas.org.
Table 2: Effect of Closantel on Molting of Onchocerca volvulus L3 Larvae
This table shows the percentage of molting inhibition of Onchocerca volvulus L3 to L4 larvae in the presence of closantel.
| Closantel Concentration (µM) | Molting Inhibition (%) |
|---|---|
| 100 | 97.6 |
To understand the precise mechanism of chitinase inhibition by closantel, researchers have conducted biochemical and computational studies to characterize the binding sites of the enzyme nih.govnih.govfigshare.commdpi.com. In the absence of a crystal structure for Onchocerca volvulus chitinase (OvCHT1), homology modeling has been used to create a three-dimensional model of the enzyme nih.gov.
Docking studies with this model have provided insights into how closantel binds to the active site of the chitinase. These studies have revealed differences in the binding mode of closantel between the parasite's chitinase and human chitinases, which could explain the selective toxicity of the drug nih.gov. Molecular dynamics simulations and free-energy calculations have further refined the understanding of the binding interactions, identifying key structural features responsible for the potent inhibition of the nematode chitinase nih.gov. This detailed biochemical characterization is crucial for the rational design of new and more effective chitinase inhibitors for the treatment of parasitic infections.
Exploration of Liquid and Ion Transport Mechanism Disturbances in Parasitic Membranes
Closantel is characterized as a hydrogen ionophore, a compound capable of transporting protons (hydrogen ions) across biological membranes. inchem.orgnih.gov This action is central to its disruption of liquid and ion transport in parasites.
The primary mechanism involves the uncoupling of oxidative phosphorylation within the parasite's mitochondria. schwitzbiotech.insbdhealthcare.innih.govnih.gov In a healthy parasite, the electron transport chain generates a proton gradient across the inner mitochondrial membrane. This gradient creates an electrochemical potential that drives the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.
Closantel, as a protonophore, effectively creates a shuttle for protons, dissipating this essential gradient. nih.gov By transporting protons back across the membrane, it bypasses the ATP synthase enzyme, thus "uncoupling" the link between electron transport and ATP production. nih.gov This leads to a catastrophic energy deficit within the parasite, impairing vital functions such as motility. schwitzbiotech.insbdhealthcare.in
Comparative Mechanistic Studies Across Diverse Pathogen Classes
While the uncoupling of oxidative phosphorylation is the primary mechanism of action for salicylanilides like closantel, research has revealed additional or varied effects across different types of parasites. schwitzbiotech.insbdhealthcare.in
The anti-trematode and anti-nematode activity is particularly pronounced against species that feed on blood or plasma. inchem.org This is likely due to the high concentration of closantel that these parasites ingest, leading to a rapid and potent disruption of their energy metabolism. Studies on the liver fluke, Fasciola hepatica, have demonstrated ultrastructural changes within hours of treatment, consistent with the uncoupling of oxidative phosphorylation. inchem.orgnih.gov
In contrast, research on the filarial nematode Onchocerca volvulus has identified an additional mechanism of action. It has been discovered that closantel can inhibit the enzyme chitinase in this parasite. schwitzbiotech.insbdhealthcare.in Chitinase is crucial for the molting process of the larvae. By inhibiting this enzyme, closantel disrupts the developmental cycle, preventing larvae from maturing into adult worms. schwitzbiotech.insbdhealthcare.in
This dual mechanism highlights the adaptability of closantel's action against different pathogens. While its core function as a protonophore is broadly effective, its ability to target specific enzymes in certain parasites enhances its spectrum of activity.
Below is a data table summarizing the mechanistic actions of Closantel.
| Mechanism of Action | Description | Primary Parasite Class Affected |
| Uncoupling of Oxidative Phosphorylation | Acts as a hydrogen ionophore, dissipating the proton gradient across the mitochondrial membrane and halting ATP synthesis. inchem.orgschwitzbiotech.insbdhealthcare.in | Trematodes, Nematodes, Arthropods |
| Inhibition of Chitinase | Blocks the action of the chitinase enzyme, which is essential for larval molting and development. schwitzbiotech.insbdhealthcare.in | Filarial Nematodes (e.g., Onchocerca volvulus) |
The following table details research findings on Closantel's effects on specific pathogens.
| Pathogen | Finding | Reference |
| Fasciola hepatica (Liver Fluke) | Ultrastructural changes consistent with uncoupling of oxidative phosphorylation observed within hours of treatment. | inchem.orgnih.gov |
| Haemonchus contortus (Barber's Pole Worm) | Effective against blood-feeding stages, where it is ingested and disrupts energy metabolism. | researchgate.net |
| Onchocerca volvulus (River Blindness Nematode) | Inhibits chitinase, interrupting the larval molting process. schwitzbiotech.insbdhealthcare.in | schwitzbiotech.insbdhealthcare.in |
| Gram-positive bacteria (S. aureus, E. faecium) | Inhibits the KinA/Spo0F system, showing antibacterial activity. | selleckchem.com |
Pharmacokinetic and Biotransformation Research of Closantel Sodium Dihydrate
Absorption Dynamics and Bioavailability Studies in Target Species
Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is readily absorbed into the systemic circulation following administration to target species such as sheep and cattle. nih.govschwitzbiotech.in The extent and rate of this absorption are significantly influenced by the route of administration and the specific formulation of the drug.
Influence of Administration Routes on Absorption Profiles
The route of administration, primarily oral and parenteral (intramuscular or subcutaneous), plays a critical role in the absorption profile of closantel. After oral administration in sheep and cattle, peak plasma levels are typically reached between 24 to 48 hours. josephwallsonline.com Parenteral administration results in a similar timeframe for reaching peak plasma concentrations, generally between 8 and 48 hours. nih.gov
| Administration Route | Target Species | Peak Plasma Time (Tmax) | Peak Plasma Concentration (Cmax) | Relative Bioavailability |
| Oral | Sheep & Cattle | 8 - 48 hours nih.gov | 45 - 55 µg/mL nih.gov | ~50% of parenteral nih.gov |
| Parenteral (IM/SC) | Sheep & Cattle | 8 - 48 hours nih.gov | 45 - 55 µg/mL nih.gov | 100% |
Bioequivalence Research of Closantel Formulations
Bioequivalence studies are essential to compare the performance of different formulations of closantel. These studies typically evaluate key pharmacokinetic parameters to ensure that generic or alternative formulations are comparable to a reference product.
In a study comparing two oral suspensions of closantel in sheep, the pharmacokinetic parameters were found to be statistically similar. ut.ac.ir The area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) showed no significant differences between the test and reference products. ut.ac.ir The 90% confidence intervals for the ratios of these parameters fell within the accepted bioequivalence range of 80-125%. who.intut.ac.ir
Another bioequivalence study in sheep, comparing two bolus formulations from different raw material sources, also concluded that the products were bioequivalent. cabidigitallibrary.org The pharmacokinetic parameters measured, including Cmax, Tmax, and AUC, did not show significant differences between the two formulations. cabidigitallibrary.org
| Pharmacokinetic Parameter | Reference Formulation (Mean ± SD) | Test Formulation (Mean ± SD) |
| Cmax (µg/ml) | 56.38 ± 14.28 cabidigitallibrary.org | 51.44 ± 10.55 cabidigitallibrary.org |
| Tmax (h) | 22.93 ± 2.81 cabidigitallibrary.org | 23.72 ± 1.83 cabidigitallibrary.org |
| AUC (0-72h) (µg.h/ml) | 2049.1 ± 421.2 cabidigitallibrary.org | 1795.1 ± 421.2 cabidigitallibrary.org |
Distribution Kinetics and Tissue Residue Research
The distribution of closantel within the body is a critical factor influencing its efficacy and residue profile. Its unique physicochemical properties, particularly its high affinity for plasma proteins, govern its distribution kinetics.
Plasma Protein Binding Characteristics and Implications (e.g., albumin)
Closantel exhibits a very high degree of binding to plasma proteins, specifically albumin, with over 99% of the drug being bound. nih.govschwitzbiotech.inwho.int This extensive binding has several important consequences. It effectively creates a drug reservoir in the bloodstream, leading to a prolonged elimination half-life, which is approximately 2 to 4 weeks in sheep. nih.govjosephwallsonline.com This long half-life contributes to the sustained therapeutic action of the drug. who.int
The strong plasma protein binding also results in a small volume of distribution (less than 0.15 L/kg in ruminants), meaning the drug is largely confined to the bloodstream and has limited distribution into tissues. who.int This characteristic is particularly advantageous for targeting blood-feeding parasites. who.int
Quantitative Analysis of Closantel Distribution in Animal Tissues
Consistent with its high plasma protein binding, tissue concentrations of closantel are significantly lower than plasma concentrations. nih.govresearchgate.net Studies in sheep have shown that tissue levels can be 7 to 21 times lower than the corresponding plasma levels. inchem.org
Residue studies in both sheep and cattle have demonstrated a similar pattern of distribution and depletion. fao.org The highest concentrations of closantel residues are typically found in the lungs, kidneys, and liver. schwitzbiotech.ininchem.org In most edible tissues, such as muscle and fat, the residue consists almost exclusively of the parent closantel compound. fao.org The depletion of closantel from tissues generally parallels its depletion from the plasma. nih.govresearchgate.net
| Tissue | Species | Residue Finding |
| Lung | Sheep | Highest tissue concentrations found here and in the kidney. inchem.org |
| Kidney | Sheep & Cattle | Consistently shows the highest residue levels over time. fao.orgfao.org |
| Liver | Sheep | Contains both parent closantel and its metabolites. nih.govresearchgate.net |
| Muscle | Sheep | Residues are almost exclusively parent closantel. fao.org |
| Fat | Sheep | Residues are almost exclusively parent closantel. fao.org |
Excretion Pathways and Elimination Kinetics
The elimination of closantel from the body is a slow process, primarily occurring via the feces. The drug's strong binding to plasma proteins significantly influences its excretion route and rate.
Faecal Excretion as a Primary Route
The principal pathway for the elimination of closantel and its metabolites is through fecal excretion. msdvetmanual.com Research in sheep and cattle has shown that at least 80% of an administered dose is excreted in the feces over a period of up to eight weeks. nih.goveuropa.eu In contrast, urinary excretion is negligible, accounting for less than 0.5% of the dose. nih.goveuropa.eu The significant amount of the drug excreted in the feces consists mainly of the unchanged parent compound, reinforcing the understanding of its limited metabolism. nih.govschwitzbiotech.in For instance, within the first 24 hours of collection, unchanged closantel can account for 90% of the radioactivity in feces. fao.orgfao.org
Half-Life Determination in Various Biological Matrices
Closantel exhibits a notably long elimination half-life, which varies between species and biological matrices. This extended half-life is a direct result of its high plasma protein binding and limited metabolism. nih.govnih.gov
In sheep and cattle, the plasma elimination half-life is consistently reported to be between 2 to 3 weeks (approximately 14 to 21 days). nih.govcabidigitallibrary.orgnih.gov More specific studies in sheep have reported plasma half-lives of around 14 days, 15 days, 17 days, and up to 27 days depending on the specific study and route of administration. africaresearchconnects.comfao.orgnih.govinchem.org In goats, the elimination is significantly faster, with a reported half-life of approximately 4 to 5 days. nih.gov In dairy cows, closantel was eliminated from both plasma and milk with a half-life of about 12 days. europa.euinchem.org This prolonged presence in the plasma acts as a reservoir, allowing for its sustained therapeutic effect. who.int
Interactive Data Table: Elimination Half-Life of Closantel in Various Species
| Species | Biological Matrix | Elimination Half-Life (t½) |
| Sheep | Plasma | ~14 - 27 days nih.govafricaresearchconnects.comfao.orgnih.gov |
| Cattle | Plasma | ~2 - 3 weeks nih.govcabidigitallibrary.org |
| Cattle | Plasma & Milk | ~12 days europa.euinchem.org |
| Goats | Plasma | ~4.7 days nih.gov |
| Rats | Serum | ~2.8 days fao.org |
Anthelmintic Resistance Research and Mechanisms
Studies on Resistance Prevalence and Development in Helminth Populations
Research into the prevalence and development of closantel (B1026) resistance has been crucial in understanding the scope of the problem and the dynamics of its evolution in different helminth species and geographical locations.
Initially, closantel demonstrated high efficacy against liver flukes, including those resistant to other flukicides like triclabendazole (B1681386). For many years, there were no documented cases of closantel resistance in Fasciola hepatica. However, this situation has changed, with treatment failures and confirmed resistance now reported in several countries.
A study in Sweden was among the first to report closantel treatment failure against F. hepatica in cattle. liverpool.ac.ukresearchgate.netnih.gov The research, conducted on three beef cattle herds, used fecal egg count reduction tests (FECRT) to evaluate efficacy. On two of the three farms, closantel treatment failure was confirmed, with efficacy as low as 72% on one farm and no reduction in fecal egg count on another. liverpool.ac.ukresearchgate.netnih.gov More recently, a study in the Sharazor district of Kurdistan-Iraq also confirmed resistance to closantel in F. hepatica from a sheep farm, with a fecal egg count reduction of only 70.2%. nih.gov
These findings highlight the emergence of closantel resistance in F. hepatica as a significant challenge for liver fluke control. The dynamics of this resistance are still being investigated, but factors such as the use of pour-on formulations, which may lead to underdosing, have been suggested as potential contributors to the selection pressure for resistance. nih.gov
| Location | Host | Fecal Egg Count Reduction (%) | Confidence Interval (95%) | Status |
|---|---|---|---|---|
| Sweden (Farm A) | Cattle | 72 | 65-77 | Treatment Failure Confirmed |
| Sweden (Farm C) | Cattle | 0 | N/A | Treatment Failure Confirmed |
| Kurdistan-Iraq | Sheep | 70.2 | Lower CI: 57.4 | Resistance Confirmed |
Resistance to closantel in the blood-sucking nematode Haemonchus contortus has been reported for a longer period and in a wider range of geographical locations compared to F. hepatica. This parasite has a notorious ability to develop resistance to various classes of anthelmintics. nih.gov
Early reports of closantel resistance in H. contortus emerged from South Africa. nih.gov One study isolated a field strain of H. contortus from sheep and demonstrated a dramatic increase in resistance after just one selection in the laboratory. researchgate.net This rapid development of resistance is a significant concern for livestock producers. Research in Australia has also documented closantel resistance in H. contortus from sheep. nih.gov
In India, studies have investigated the efficacy of closantel against benzimidazole-resistant H. contortus in sheep. While closantel was found to be highly effective in some cases, with efficacy ranging from 91.24% to 98.23%, the researchers cautioned that frequent use could lead to the development of resistance. nih.govmsptm.org A preliminary report from western Haryana, India, indicated moderate resistance to closantel in H. contortus in sheep, with a 64% efficacy rate. biorxiv.org Furthermore, multidrug resistance, including resistance to closantel, has been diagnosed on sheep farms in Uruguay. nih.gov
| Location | Host | Efficacy (%) | Observations |
|---|---|---|---|
| South Africa | Sheep | Not specified | Dramatic increase in resistance after single laboratory selection. researchgate.net |
| India (General Study) | Sheep | 91.24 - 98.23 | Effective against benzimidazole-resistant strains. nih.govmsptm.org |
| India (Western Haryana) | Sheep | 64 | Moderate resistance reported. biorxiv.org |
| Uruguay | Sheep | Not specified | Multidrug resistance including closantel diagnosed. nih.gov |
Molecular Basis of Closantel Resistance
Understanding the molecular mechanisms underlying closantel resistance is essential for developing diagnostic tools and strategies to mitigate its spread. Research in this area is ongoing, with a focus on drug efflux mechanisms and the identification of genetic markers.
Efflux pumps, such as P-glycoproteins (P-gps), are transmembrane proteins that can actively transport a wide range of substrates, including drugs, out of cells. Overexpression of these pumps is a known mechanism of multidrug resistance in various organisms. Evidence suggests that P-glycoproteins play a role in closantel resistance in helminths.
Studies have shown that closantel interacts with and is transported by mammalian P-gp. msptm.org In the context of helminths, research on a closantel-resistant isolate of H. contortus revealed significantly lower levels of radiolabelled closantel accumulation compared to a susceptible isolate. uvm.edu This reduced drug accumulation in resistant worms could be attributed to several mechanisms, including increased efflux of closantel from the parasite's cells. uvm.edu This points towards the involvement of efflux pumps like P-glycoproteins in mediating closantel resistance.
The identification of specific genetic markers and mutations associated with anthelmintic resistance is a critical area of research, as it can lead to the development of molecular diagnostic tests to detect resistance in parasite populations. While significant progress has been made in identifying markers for other anthelmintic classes, such as the single nucleotide polymorphisms (SNPs) in the β-tubulin gene that confer benzimidazole (B57391) resistance, the genetic basis of closantel resistance is not yet well understood.
Currently, there are no specific genetic markers or mutations that have been definitively and consistently associated with closantel resistance in either Fasciola hepatica or Haemonchus contortus. The molecular mechanisms appear to be complex and may involve multiple genes. The lack of clearly defined genetic markers for closantel resistance highlights an important gap in our understanding and an area where further research is needed. Whole-genome approaches are now being applied to investigate anthelmintic resistance and may help to elucidate the genetic basis of closantel resistance in the future. uvm.edunih.gov
Epidemiological Research on Closantel Resistance Spread
Epidemiological studies are vital for tracking the geographical distribution of closantel resistance and understanding the factors that contribute to its spread. The movement of livestock is a significant factor in the dissemination of resistant helminth populations.
Reports of closantel resistance in H. contortus and F. hepatica have emerged from various parts of the world, indicating a global spread. Resistance in H. contortus has been documented in South Africa, Australia, India, and South America. nih.govnih.govnih.govbiorxiv.org The spread of a multi-resistant strain of H. contortus, which included resistance to closantel, was facilitated by the sale and dispersal of an infected sheep flock in South Africa.
For F. hepatica, closantel resistance has been reported in Europe, specifically in Sweden, and in Asia, in the Kurdistan region of Iraq. nih.govnih.govnih.gov The increasing reports of resistance from different continents underscore the epidemiological threat.
The spread of resistance is influenced by several factors, including:
Treatment frequency: Frequent use of the same anthelmintic class increases selection pressure. msptm.org
Underdosing: Incorrect dosage can lead to the survival of partially resistant parasites.
Livestock movement: The trade and movement of animals can introduce resistant parasite strains to new areas.
Lack of quarantine: Failure to quarantine and treat incoming animals can facilitate the spread of resistance.
The continued monitoring of closantel efficacy and the implementation of sustainable control strategies are essential to manage the epidemiological spread of resistance and preserve the utility of this important anthelmintic.
Environmental Fate and Ecotoxicological Research
Environmental Risk Assessment Methodologies for Closantel (B1026) Sodium Dihydrate
The environmental risk assessment (ERA) for closantel sodium dihydrate is conducted in alignment with internationally recognized guidelines, primarily those established by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) and the Committee for Medicinal Products for Veterinary Use (CVMP). defra.gov.uk The assessment follows a tiered approach, beginning with a Phase I evaluation that assesses the potential for environmental exposure. defra.gov.uk
If the Phase I assessment indicates a potential for significant environmental exposure, a more comprehensive Phase II assessment is required. This next phase involves a detailed investigation into the substance's physicochemical properties, its behavior and fate in the environment, and its potential effects on non-target organisms. defra.gov.uk The core of the Phase II assessment involves the calculation of the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). The ratio of PEC to PNEC is then used to characterize the risk.
For closantel, being a parasiticide used in pasture animals, a Phase II ERA is typically mandated. defra.gov.uk This involves a suite of studies on its environmental fate and ecotoxicological effects.
Soil Adsorption and Desorption Studies
The potential for this compound to move within the soil column is a key aspect of its environmental risk assessment. This mobility is largely determined by its adsorption and desorption characteristics in different soil types.
Koc Values and Soil Mobility Research
The organic carbon-normalized soil adsorption coefficient (Koc) is a critical parameter used to predict the mobility of a substance in soil. A higher Koc value indicates a greater tendency for the substance to bind to soil organic matter, resulting in lower mobility.
Currently, specific, publicly available experimental Koc values for this compound are limited. However, for the broader class of salicylanilides, a soil adsorption coefficient (Koc) of 251 L/kg has been reported. This value would classify the compound as having low to medium mobility in soil. It is important to note that this is a general value for the chemical class and may not be fully representative of closantel itself. Further research is needed to establish a definitive Koc value for closantel to accurately predict its leaching potential and movement into groundwater.
Aerobic and Anaerobic Transformation Research in Soil and Aquatic Environments
The persistence of this compound in the environment is determined by its rate of degradation under various conditions. This includes both aerobic (oxygen-present) and anaerobic (oxygen-absent) transformation processes in soil and aquatic systems.
Degradation Kinetics and Persistence Evaluation (DT50 values)
Research on Environmental Effects and Non-Target Organism Impact
A significant concern with the use of veterinary parasiticides is their potential impact on non-target organisms that play vital roles in ecosystem functioning. For closantel, a primary area of investigation is its effect on dung fauna.
Impact on Dung Fauna and Dung Degradation Processes
Following treatment of livestock, closantel is excreted in feces and can be present at concentrations that are toxic to organisms that inhabit or feed on dung. defra.gov.uk These organisms, particularly dung beetles and flies, are crucial for the decomposition of dung, nutrient cycling, and maintaining pasture health.
An environmental risk assessment for a veterinary product containing closantel identified a potential risk to dung organisms. defra.gov.uk The assessment cited studies on the following representative species:
Dung fly larvae (Musca autumnalis) : The 50% effect concentration (EC50) was determined to be 467 mg/kg dry weight of dung. defra.gov.uk
Dung beetle larvae : A study on an unspecified species found a 50% lethal concentration (LC50) of 25.59 µg/L in an acute toxicity test. defra.gov.uk Another source indicates a No-Observed-Effect Concentration (NOEC) for earthworm reproduction at 62.5 mg/kg. defra.gov.uk
These findings suggest that dung flies are a particularly sensitive group. defra.gov.uk The risk to dung fauna is considered to exist for approximately 30 days after treatment of the host animal. defra.gov.uk The potential for adverse effects on these organisms can lead to a reduction in their abundance, which in turn may slow down the rate of dung degradation. defra.gov.uk This can have cascading effects on pasture ecosystems, including reduced nutrient cycling and increased pasture fouling.
| Parameter | Value | Species | Guideline |
| EC50 | 467 mg/kg dwt | Musca autumnalis (Dung fly larvae) | - |
| LC50 | 25.59 µg/L | Dung beetle larvae | - |
| NOEC | 62.5 mg/kg | Earthworm (reproduction) | - |
Table 1: Ecotoxicological Data for Closantel on Non-Target Organisms
Ecotoxicity Studies on Algae and Aquatic Invertebrates
Limited specific ecotoxicological data for this compound concerning algae and aquatic invertebrates is publicly available in the reviewed scientific literature. While the environmental fate and effects of veterinary medicines are an area of increasing concern, detailed studies quantifying the acute and chronic toxicity of this compound to primary producers like algae and key invertebrate species such as daphnids are not readily found in the public domain.
General statements indicate that Closantel is toxic to many aquatic organisms; however, specific endpoints such as the half maximal effective concentration (EC50) for algal growth inhibition or the lethal concentration (LC50) for aquatic invertebrates have not been detailed in the available research. Standardized ecotoxicity tests are crucial for determining the Predicted No-Effect Concentration (PNEC) for aquatic environments, a key component of a comprehensive environmental risk assessment. Without these data, a quantitative assessment of the risk posed by this compound to aquatic ecosystems remains challenging.
Further research is needed to generate the necessary data to perform a thorough environmental risk assessment for this compound, particularly focusing on its potential impact on non-target aquatic organisms.
Advanced Analytical Methodologies for Closantel Sodium Dihydrate Research
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Closantel (B1026), offering high resolution and sensitivity. The development of HPLC methods involves a systematic optimization of chromatographic conditions to achieve efficient separation of the analyte from potential impurities or matrix components.
Validation of these methods is performed in accordance with established guidelines to ensure they are fit for purpose. Key validation parameters include linearity, precision, accuracy, and specificity. For instance, a developed HPLC method demonstrated linearity for Closantel over a concentration range of 100-500 µg/ml. semanticscholar.orgresearchgate.net The accuracy of this method was confirmed through recovery studies, with results ranging from 99.53% to 101.06%. semanticscholar.orgresearchgate.net System suitability tests are also crucial, with parameters such as theoretical plates, retention time, and tailing factor being monitored to ensure consistent performance of the chromatographic system. semanticscholar.orgresearchgate.net In one study, the system suitability parameters were found to be 10832 for theoretical plates, a retention time of 6 minutes, and a tailing factor of 1.27. semanticscholar.orgresearchgate.net
UV Detection: Ultraviolet (UV) detection is a common and reliable technique for the quantification of Closantel. The molecule possesses chromophoric groups that absorb UV radiation, allowing for its detection. A frequently used wavelength for monitoring the effluent is 333 nm. semanticscholar.orgresearchgate.netsemanticscholar.org This method has been successfully applied for the determination of Closantel in bulk drug and pharmaceutical dosage forms. semanticscholar.orgresearchgate.netsemanticscholar.org
Fluorescence Detection: For higher sensitivity, fluorescence detection is a powerful alternative. Closantel exhibits native fluorescence under specific conditions. At acidic pH values (2-6), the benzamide (B126) moiety of the molecule is believed to form a six-membered ring through hydrogen bonding, which imparts fluorescence. nih.gov This property allows for the development of highly sensitive HPLC methods. A method utilizing fluorescence detection with an excitation wavelength (λex) of 335 nm and an emission wavelength (λem) of 510 nm has been reported. nih.gov The limit of detection using this technique was found to be 10 µg/kg, which is at least ten times lower than that achieved with UV detection. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed HPLC mode for the analysis of Closantel. semanticscholar.orgresearchgate.netsemanticscholar.orgsielc.com This technique utilizes a nonpolar stationary phase, typically a C18 (ODS) column, and a polar mobile phase. semanticscholar.orgresearchgate.netsemanticscholar.org
The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase composition involves a mixture of acetonitrile (B52724) and water, often with the pH adjusted using an acid like phosphoric acid to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. semanticscholar.orgresearchgate.netsielc.com For example, a validated method uses a mobile phase consisting of water (pH adjusted to 3 with phosphoric acid) and acetonitrile in a 10:90 (v/v) ratio. semanticscholar.orgresearchgate.net The scalability of these RP-HPLC methods allows for their use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com
Table 1: Example of RP-HPLC Method Parameters for Closantel Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex ODS C-18 (250 x 4.6 mm, 5 µm) | semanticscholar.orgresearchgate.net |
| Mobile Phase | Water (pH 3 with Phosphoric Acid) : Acetonitrile (10:90 v/v) | semanticscholar.orgresearchgate.net |
| Flow Rate | 1.2 ml/min | semanticscholar.orgresearchgate.net |
| Detection | UV at 333 nm | semanticscholar.orgresearchgate.net |
| Run Time | 10 minutes | semanticscholar.orgresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the analysis of trace and ultratrace levels of Closantel, particularly in complex matrices like animal tissues and milk, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netchromatographyonline.comnih.govnih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry.
LC-MS/MS methods have been developed for the detection and quantification of Closantel residues. researchgate.net One such method, using a liquid chromatographic-electrospray ionisation-tandem mass spectrometry (LC-ESI-MS/MS) system, was validated for determining residues in bovine tissues and milk. researchgate.net Isotope dilution LC-MS/MS methods, which use isotopically labeled internal standards like Closantel-¹³C₆, offer improved precision and accuracy for quantitative analysis in edible tissues. nih.gov The sensitivity of these methods is remarkable; an LC-MS/MS approach designed for ultratrace analysis of Closantel enantiomers in bacterial cells achieved a detection limit of 0.15 pg/mL. chromatographyonline.com The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net
Table 2: Performance of an LC-MS/MS Method for Ultratrace Closantel Enantiomer Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.5 to 50 pg/mL | chromatographyonline.com |
| Correlation Coefficient (R²) | ≥ 0.99 | chromatographyonline.com |
| Limit of Detection (LOD) | 0.15 pg/mL | chromatographyonline.com |
| Average Recoveries | 81.2% to 107.8% | chromatographyonline.com |
| Relative Standard Deviation (RSD) | < 15% | chromatographyonline.com |
Chromatographic and Spectrophotometric Stability-Indicating Methods
Stability-indicating methods are crucial for determining a drug substance's stability under various environmental conditions and for quantifying the drug in the presence of its degradation products. Several such methods have been developed for Closantel sodium. journalcsij.com
An HPLC method was developed to separate Closantel from its alkaline degradation products using a C18 column and an isocratic mobile phase composed of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and water. journalcsij.com This method demonstrated the ability to selectively recover the intact drug in the presence of up to 90% of its degradants. journalcsij.com
Thin-Layer Chromatography (TLC) coupled with densitometry offers a simple and cost-effective stability-indicating method. journalcsij.comunair.ac.id The principle involves separating the drug from its degradation products on a TLC plate, followed by quantitative measurement of the separated spots using a densitometer. unair.ac.idlongdom.org
For Closantel, a densitometric method was developed using a mobile phase of ethyl acetate-methanol-ammonia (33%) in a ratio of 17:2:1 (v/v/v). journalcsij.com The separated spots were scanned at 245 nm. journalcsij.com This method successfully separated Closantel-Na (Rf 0.40) from its three degradation products (Rf 0.05, 0.14, and 0.93). journalcsij.com The method was found to be linear in the range of 0.5-10.0 μ g/spot with a mean accuracy of 100.11% ±0.27. journalcsij.com
Table 3: Parameters for Densitometric Stability-Indicating Method for Closantel
| Parameter | Condition/Value | Reference |
|---|---|---|
| Mobile Phase | Ethyl acetate-methanol-ammonia (33%) (17:2:1, v/v/v) | journalcsij.com |
| Scanning Wavelength | 245 nm | journalcsij.com |
| Rf of Closantel-Na | 0.40 | journalcsij.com |
| Linearity Range | 0.5-10.0 μg/spot | journalcsij.com |
| Mean Accuracy | 100.11% ± 0.27 | journalcsij.com |
Spectrofluorimetry provides another sensitive technique for stability-indicating analysis. This method is based on measuring the native fluorescence intensity of Closantel. A method was developed where the fluorescence of Closantel-Na in an ethanolic H₂SO₄ solution was measured at an emission wavelength of 477 nm after excitation at 337 nm. journalcsij.com
The method demonstrated linearity in the concentration range of 0.5-5.0 μg/mL with a mean accuracy of 99.84% ± 0.52. journalcsij.com This spectrofluorimetric method was capable of selectively recovering the intact drug in the presence of up to 30% of its alkaline degradation products. journalcsij.com
pH-Induced Differential Absorbance Spectrophotometry
A pH-induced differential absorbance spectrophotometry method offers a valuable technique for the determination of Closantel sodium. This method is predicated on the principle of measuring the difference in absorbance (ΔA) of the analyte in solutions of different pH values.
One such stability-indicating method was developed for the determination of closantel-Na in the presence of its alkaline degradation products. journalcsij.com The technique involves measuring the absorbance difference of Closantel sodium between an ethanolic solution and an ethanolic hydrochloric acid (HCl) solution. journalcsij.com The measurements are taken at two specific wavelengths, 373.5 nm and 286.5 nm. journalcsij.com This dual-wavelength approach enhances the specificity and accuracy of the method.
The method demonstrated linearity over a concentration range of 6.0-100.0 μg/mL. journalcsij.com The mean accuracy was found to be 99.43% ± 0.61 at 373.5 nm and 99.73% ± 0.58 at 286.5 nm. journalcsij.com A key advantage of this technique is its ability to selectively quantify the intact drug in the presence of its degradation products. It was shown to be effective in the presence of up to 40% of its alkaline degradates at 373.5 nm and 15% at 286.5 nm. journalcsij.com
| Parameter | Wavelength | Concentration Range (μg/mL) | Mean Accuracy (%) |
| pH-Induced ΔA | 373.5 nm | 6.0 - 100.0 | 99.43 ± 0.61 |
| pH-Induced ΔA | 286.5 nm | 6.0 - 100.0 | 99.73 ± 0.58 |
Electrochemical Determination Methods, e.g., Square-Wave Adsorptive Stripping Voltammetry
Electrochemical methods provide a sensitive and rapid approach for the determination of Closantel. Among these, square-wave adsorptive stripping voltammetry (SWAdSV) has been successfully developed and applied. researchgate.net This technique is noted for its speed, high sensitivity, and cost-effectiveness. longdom.org
A study utilizing a renewable silver amalgam film electrode (Hg(Ag)FE) demonstrated the efficacy of SWAdSV for quantifying Closantel. researchgate.net In this method, Closantel provides a distinct, well-defined reduction peak suitable for analytical measurement at a potential of approximately -1.4 V in a Britton–Robinson (B-R) buffer at pH 7.0. researchgate.net The electrode mechanism for Closantel is controlled by adsorption, and it exhibits quasi-reversible behavior. researchgate.net
The SWAdSV method showed linearity across two concentration ranges: 5.0 × 10⁻⁸ to 2.0 × 10⁻⁷ mol dm⁻³ and 2.0 × 10⁻⁷ to 1.2 × 10⁻⁶ mol dm⁻³. researchgate.net A low detection limit of 1.1 × 10⁻⁸ mol dm⁻³ was achieved, highlighting the method's high sensitivity. researchgate.net The successful application of this method for the quantitative analysis of Closantel in a commercial formulation, Closamectin Pour-On, was verified with satisfactory results, showing a recovery of 101.8% and a relative standard deviation (RSD) of 5.8%. researchgate.net
| Parameter | Value |
| Technique | Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) |
| Electrode | Renewable Silver Amalgam Film Electrode (Hg(Ag)FE) |
| Buffer | Britton–Robinson (B-R) buffer, pH 7.0 |
| Peak Potential | ca. -1.4 V |
| Linear Range 1 | 5.0 × 10⁻⁸ to 2.0 × 10⁻⁷ mol dm⁻³ |
| Linear Range 2 | 2.0 × 10⁻⁷ to 1.2 × 10⁻⁶ mol dm⁻³ |
| Detection Limit | 1.1 × 10⁻⁸ mol dm⁻³ |
| Recovery in Formulation | 101.8% |
| RSD in Formulation | 5.8% |
Development of Reference Standards and Impurity Profiling Methodologies
The development of reference standards and robust impurity profiling methods is critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient, including Closantel sodium dihydrate.
Reference Standards:
Pharmaceutical primary standards for this compound are available from authorized bodies like the European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.com These reference standards are intended for use in laboratory tests as prescribed in official monographs for identification and purity assays. sigmaaldrich.comsigmaaldrich.com High-quality reference materials are essential for method validation, calibration of analytical instruments, and as a benchmark for quality control testing of bulk drug substances and finished products. lgcstandards.com
Impurity Profiling:
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. Closantel, being a synthetic antiparasitic agent, can have various impurities originating from raw materials, synthetic intermediates, or degradation. pharmaffiliates.com Several specified impurities for this compound are documented, often designated with letters (e.g., Impurity A, Impurity B, Impurity G). pharmaffiliates.comqcchemical.comsimsonpharma.com
Analytical laboratories and chemical suppliers synthesize and characterize these impurities to serve as reference standards for quality control. pharmaffiliates.comsynzeal.com The availability of these impurity standards is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying these impurities within the drug substance.
Below is a table of some known impurities of this compound, which are used in the development and validation of analytical methods.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₂H₁₇Cl₂I₂N₂NaO₄ | 721.09 |
| Closantel EP Impurity A | C₇H₄I₂O₃ | 376.58 |
| Closantel EP Impurity B | C₁₅H₁₂Cl₂N₂ | 291.18 |
| Closantel EP Impurity C | C₂₂H₁₅Cl₂I₂NO₄ | 682.07 |
| Closantel EP Impurity G | C₂₃H₁₈Cl₂I₂N₂O₃ | 695.13 |
| Closantel EP Impurity I | C₂₂H₁₅Cl₂IN₂O₂ | 537.18 |
| Closantel EP Impurity J | C₄₄H₂₇Cl₃I₄N₄O₄ | 1289.69 |
Novel Therapeutic Applications and Molecular Interactions Research
Investigation of Antibacterial Activity of Closantel (B1026)
Emerging research has highlighted the potential of closantel as a potent antibacterial agent, particularly against challenging pathogens. This has led to a renewed interest in its mechanism of action and spectrum of activity.
Closantel has demonstrated significant antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 1.000 μg/mL for both methicillin-sensitive and methicillin-resistant S. aureus. The primary mechanism of its bactericidal action is the disruption of the bacterial cell membrane's integrity. This is evidenced by a significant increase in fluorescence intensity of SYTOX Green and DiSC3(5) in treated bacteria, indicating membrane permeabilization.
Furthermore, closantel has shown efficacy against S. aureus biofilms. At a concentration of 0.0625 μg/mL, it can significantly inhibit biofilm formation, and at 2 μg/mL, it can eradicate established biofilms. An important finding is the low observed cytotoxicity of closantel against human liver cancer cells (HepG2) and normal liver cells (LO2), with half-maximal lethal concentrations exceeding 64 μg/mL. Encouragingly, no resistance development was observed in S. aureus even after 25 days of continuous exposure to sub-inhibitory concentrations of the compound.
**Table 1: In Vitro Activity of Closantel against *Staphylococcus aureus***
| Parameter | Organism | Concentration/Value | Effect |
|---|---|---|---|
| MIC Range | S. aureus (MSSA & MRSA) | 0.125 - 1.000 μg/mL | Inhibition of bacterial growth |
| Biofilm Inhibition | S. aureus | 0.0625 μg/mL | Significant inhibition of formation |
| Biofilm Eradication | S. aureus | 2 μg/mL | Eradication of established biofilms |
| Cytotoxicity (LC50) | HepG2 & LO2 cells | > 64 μg/mL | Low cytotoxicity |
While closantel monotherapy has been found to be largely ineffective against most tested isolates of the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii, it exhibits potent synergistic activity when combined with the antibiotic polymyxin (B74138) B. Research has shown that closantel, at concentrations of 4–16 mg/L, in conjunction with a clinically achievable concentration of polymyxin B (2 mg/L), can successfully inhibit the development of polymyxin resistance in susceptible isolates. researchgate.net
Moreover, this combination provides synergistic killing against polymyxin-resistant isolates of A. baumannii (MIC ≥4 mg/L). researchgate.net This synergistic interaction is a significant finding, as it presents a potential strategy to enhance the efficacy of last-resort antibiotics like polymyxin B and combat the growing threat of multidrug-resistant Gram-negative infections. researchgate.net
**Table 2: Synergistic Activity of Closantel with Polymyxin B against *Acinetobacter baumannii***
| Combination | Concentration | Target Population | Observed Effect |
|---|---|---|---|
| Closantel + Polymyxin B | 4–16 mg/L + 2 mg/L | Polymyxin-susceptible isolates | Inhibition of resistance development |
| Closantel + Polymyxin B | 4–16 mg/L + 2 mg/L | Polymyxin-resistant isolates (MIC ≥4 mg/L) | Synergistic killing |
Research into Closantel's Activity against Intracellular Bacteria
The ability of closantel to target intracellular bacteria is a developing area of research, with initial findings suggesting a potential role in combating pathogens that reside within host cells.
Ehrlichia chaffeensis, the causative agent of human monocytic ehrlichiosis, is an obligate intracellular bacterium that replicates within host monocytes and macrophages. A key survival strategy for this pathogen is the avoidance of lysosomal fusion with the vacuole in which it resides. Research has shown that E. chaffeensis is sensitive to closantel. Treatment of E. chaffeensis-infected THP-1 cells with 100 μM closantel for one hour induced the fusion of lysosomes with the bacteria-containing inclusions. This suggests that closantel disrupts the bacterium's ability to evade the host's cellular defense mechanisms.
To date, there is a lack of published research investigating the direct activity or efficacy of closantel against Anaplasma phagocytophilum, the causative agent of human granulocytic anaplasmosis. This remains an unexplored area for potential therapeutic application.
Exploration of Anti-Plague Activity against Yersinia pestis
Currently, there is no available scientific literature or research data on the investigation of closantel for anti-plague activity against Yersinia pestis. The potential of closantel as a therapeutic agent for plague remains to be determined through future scientific inquiry.
Studies on Closantel's Potential in Combating Other Pathogens (e.g., protozoa)
While Closantel sodium dihydrate is primarily recognized for its potent anthelmintic properties against trematodes and nematodes, ongoing research has begun to explore its therapeutic potential against a broader range of pathogens, including protozoa. The investigation into these novel applications is still in its nascent stages, with much of the current understanding being drawn from the broader class of salicylanilides to which Closantel belongs.
The primary mechanism of action for Closantel involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. schwitzbiotech.innih.gov This disruption of energy metabolism is the key to its efficacy against helminths. Theoretically, this mechanism could also be effective against protozoan parasites that rely on similar metabolic pathways.
Currently, direct and extensive research detailing the efficacy of Closantel specifically against a wide array of protozoan species is limited in publicly available scientific literature. However, the broader class of salicylanilides has shown a wide spectrum of biological effects, including antibacterial, antimycobacterial, and antifungal activities. nih.gov For instance, Nitazoxanide, a salicylamide (B354443) derivative, is a known antiprotozoal drug. nih.govselleckchem.com This suggests a potential avenue for the exploration of Closantel and its derivatives against protozoan pathogens.
Some preliminary in vitro studies have provided insights into the potential of Closantel beyond its traditional use. For example, one study noted that Closantel was ineffective in vitro against the adult rumen fluke Calicophoron daubneyi in a rumen fluid environment, despite showing some effect in a standard laboratory medium. nih.gov This highlights the importance of the experimental conditions in determining the efficacy of the compound.
The table below summarizes the limited available research findings on the potential application of Closantel against other pathogens.
| Pathogen Species | Study Type | Key Findings |
| Calicophoron daubneyi (Rumen Fluke) | In vitro | Ineffective in a rumen fluid-based assay, suggesting environmental factors can influence efficacy. nih.gov |
| Various Bacteria | In vitro | The broader class of salicylanilides has demonstrated antibacterial properties. nih.gov |
Further research is required to fully elucidate the potential of this compound as a therapeutic agent against protozoan and other microbial pathogens. Future studies should focus on in vitro and in vivo models to systematically evaluate its efficacy, determine the precise molecular targets in these organisms, and explore potential synergistic effects with other antimicrobial agents.
Research in Combination Therapies and Formulations
Pharmacokinetic and Pharmacodynamic Interactions in Fixed-Combination Products
The integration of closantel (B1026) into fixed-combination products necessitates a thorough understanding of its interactions with other active ingredients. Research in this domain evaluates how co-formulation affects the absorption, distribution, metabolism, and excretion (pharmacokinetics) of each compound, as well as their combined effect on target parasites (pharmacodynamics).
Studies investigating the co-administration of closantel with macrocyclic lactones like ivermectin and moxidectin (B1677422) have been pivotal. Pharmacokinetic analyses in cattle and sheep have sought to determine if the presence of one drug alters the behavior of the other.
In one study involving a combination injectable formulation for cattle, the pharmacokinetics of closantel and ivermectin were compared with formulations containing only one of the active ingredients. The results indicated that the absorption and distribution of closantel were not influenced by the presence of ivermectin, and vice-versa nih.gov. While some minor changes were observed for ivermectin, such as a more rapid absorption and a higher maximum plasma concentration (Cmax), the total systemic exposure, measured by the area under the curve (AUC), was not significantly different nih.govresearchgate.net.
Similarly, research in lambs co-administered with closantel and moxidectin, either orally or subcutaneously, found that the combined administration did not markedly alter their individual disposition kinetics researchgate.netnih.gov. This lack of significant pharmacokinetic interaction is a favorable characteristic for the development of stable and predictable combination products researchgate.netnih.gov. The combination of ivermectin and closantel does not appear to affect the pharmacological behavior of closantel sbdhealthcare.in.
Below is a data table summarizing the findings on pharmacokinetic interactions.
| Drug Combination | Animal Model | Key Pharmacokinetic Findings | Reference |
| Closantel & Ivermectin | Cattle | No significant influence on the absorption or distribution of either drug. Ivermectin showed faster absorption and higher Cmax, but no difference in AUC. | nih.gov |
| Closantel & Moxidectin | Lambs | Combined administration did not markedly alter the disposition kinetics of either drug. | researchgate.netnih.gov |
Combination therapies are primarily developed to broaden the spectrum of activity and to combat the development of anthelmintic resistance. The goal is to achieve a synergistic effect, where the combined efficacy is greater than the sum of the individual drug effects.
Research has demonstrated significant therapeutic advantages when using closantel in combination. In a study on lambs infected with resistant gastrointestinal nematodes, individual treatments with closantel or moxidectin yielded efficacies ranging from 80% to 92% researchgate.netnih.gov. However, the combined oral and subcutaneous treatments of closantel and moxidectin achieved an efficacy of 99% researchgate.netnih.gov. This successful restoration of efficacy against resistant strains highlights a clear synergistic interaction nih.gov. The inclusion of closantel in a combination with ivermectin also expands the anthelmintic spectrum, as ivermectin alone lacks efficacy against the liver fluke, Fasciola hepatica nih.gov.
Beyond anthelmintics, recent research has uncovered synergistic effects between closantel and the antibiotic colistin (B93849) against multidrug-resistant gram-negative bacteria frontiersin.orgnih.govnih.gov. Studies have shown that closantel can enhance the antibacterial effectiveness of polymyxins against pathogens like P. aeruginosa, K. pneumoniae, and E. coli frontiersin.orgnih.gov. This repurposing of an anthelmintic drug as an adjuvant in antibiotic therapy represents a novel area of synergistic research frontiersin.orgnih.govresearchgate.net.
The table below presents data on the efficacy of combination versus individual treatments.
| Treatment | Target Parasite/Bacteria | Efficacy / Finding | Conclusion | Reference |
| Closantel (alone) | Resistant Gastrointestinal Nematodes (Lambs) | 84-85% | Incomplete efficacy | researchgate.netnih.gov |
| Moxidectin (alone) | Resistant Gastrointestinal Nematodes (Lambs) | 80-92% | Incomplete efficacy | researchgate.netnih.gov |
| Closantel + Moxidectin | Resistant Gastrointestinal Nematodes (Lambs) | 99% | Synergistic effect restoring efficacy | researchgate.netnih.gov |
| Closantel + Colistin | Multidrug-Resistant P. aeruginosa | Fractional Inhibitory Concentration Index (FICI) of 0.0097 | Strong synergistic antibacterial effect | frontiersin.org |
Formulation Science Research for Optimized Drug Delivery
The effectiveness of closantel is highly dependent on its formulation, which influences its solubility, stability, and bioavailability. Research in formulation science aims to develop optimized delivery systems, primarily oral suspensions and injectable solutions.
Closantel is a lipophilic, weak acid, which presents challenges for formulation who.intut.ac.ir. It is often formulated as oral suspensions or solutions for parenteral administration who.intinchem.org. The development of generic oral suspensions requires bioequivalence studies to ensure they perform comparably to established reference products.
One such study compared a test formulation of a 5% closantel oral suspension against a reference product in sheep who.int. By analyzing key pharmacokinetic parameters such as Cmax, Tmax (time to maximum concentration), and AUC, the study concluded that there were no significant differences between the two formulations, demonstrating their bioequivalence who.int. Such studies are crucial for the regulatory approval of new generic products defra.gov.uk.
The development of injectable solutions, particularly those combining closantel with other anthelmintics like ivermectin or moxidectin, has focused on creating stable, effective, and long-acting products googleapis.comgoogleapis.com. Research has explored various solvent systems, such as mixtures of propylene (B89431) glycol, polyethylene (B3416737) glycol, and glycerol (B35011) formal, to ensure the solubility of both active ingredients googleapis.comgoogleapis.com. Patents describe formulations using polymers like polyvinylpyrrolidone (B124986) (PVP) to enhance the stability and control the release of closantel, thereby maintaining effective plasma concentrations over a prolonged period googleapis.com.
The release and stability of closantel in a given formulation are influenced by a combination of physicochemical and biological factors.
Stability: The chemical stability of closantel is a key consideration. An in vitro study on the stability of closantel in sheep ruminal fluid found the drug to be stable and not subject to significant biodegradation nih.govresearchgate.net. This intrinsic stability is advantageous for oral formulations. However, general factors that can affect drug stability in any formulation include temperature, light, and pH nih.gov. For injectable solutions, the pH must be carefully controlled (e.g., between 8.0-10.0) to prevent precipitation or degradation during long-term storage google.com. The choice of excipients is also critical, as they can interact with the active ingredient ijsdr.org.
Drug Release and Availability: For oral suspensions, drug release begins with the dissolution of drug particles in the gastrointestinal fluid msdvetmanual.com. The high lipophilicity and extensive protein binding (>99%) of closantel are defining features of its pharmacokinetics who.intmsdvetmanual.com. After absorption, it binds strongly to plasma albumin, creating a reservoir of the drug that leads to a long elimination half-life who.intschwitzbiotech.in. This sustained plasma concentration is crucial for its efficacy against blood-feeding parasites msdvetmanual.com. An in vitro study showed that over 80% of closantel becomes associated with the particulate phase of ruminal fluid, which can influence its subsequent absorption nih.govresearchgate.net. For injectable formulations, the solvent system and the inclusion of polymers can modulate the release rate of the drug from the injection site into the systemic circulation googleapis.com.
The following table outlines key factors that influence the release and stability of closantel.
| Factor | Influence on Formulation | Details |
| pH | Stability | In injectable solutions, maintaining an alkaline pH (8.0-10.0) is crucial for preventing degradation and precipitation. google.com |
| Solubility | Release & Bioavailability | As a lipophilic compound, closantel's solubility in the gastrointestinal tract and in injectable solvents affects its absorption and release rate. who.intgoogleapis.com |
| Excipients/Polymers | Release & Stability | Polymers like PVP can be used in injectable formulations to control the drug release rate and maintain plasma concentrations. googleapis.com |
| Binding to Particulate Matter | Bioavailability | In the rumen, closantel binds extensively to particulate matter, which can affect its rate of absorption. nih.govresearchgate.net |
| Plasma Protein Binding | Drug Action | High binding (>99%) to plasma albumin creates a drug reservoir, leading to a long half-life and sustained action against hematophagous parasites. who.intmsdvetmanual.com |
Advanced Research Methodologies and Techniques in Closantel Studies
In Vitro and Ex Vivo Model Development for Mechanism Exploration
In vitro and ex vivo models are fundamental for exploring the molecular mechanisms of closantel (B1026) at the cellular and tissue levels, independent of complex whole-organism interactions. These models have been crucial in confirming that closantel's primary mode of action involves the uncoupling of oxidative phosphorylation. nih.govshewaya.comresearchgate.net
Research using isolated rat liver mitochondria has demonstrated that closantel inhibits the respiratory control index, a measure of mitochondrial efficiency, confirming its role as an uncoupler of oxidative phosphorylation. nih.govshewaya.com Studies on the gastrointestinal nematode Haemonchus contortus have shown that closantel reduces adenosine (B11128) triphosphate (ATP) levels in a concentration- and time-dependent manner, leading to flaccid paralysis of the parasite's somatic musculature. nih.govshewaya.com
Comparative in vitro studies using vertebrate liver cell lines, such as Chang liver cells, have also been employed. nih.govshewaya.com These experiments revealed that closantel reduces intracellular ATP levels, and unlike the effects of some other compounds, this reduction is irreversible. nih.govshewaya.com Such cell-based assays are vital for understanding the compound's effects on host cells and for comparative toxicology.
Ex vivo models, which use tissues maintained in an artificial environment, have also provided valuable insights. For instance, the interaction of closantel as an inhibitor of P-glycoprotein and Breast Cancer Resistance Protein (BCRP) has been observed using ex vivo methods, which helps in understanding its transport across biological membranes. researchgate.net
| Model System | Key Parameter Measured | Observed Effect of Closantel | Reference |
|---|---|---|---|
| Isolated Rat Liver Mitochondria | Respiratory Control Index | Inhibited oxidative phosphorylation (50% inhibition at 0.9 µM) | nih.govshewaya.com |
| Cultured Adult Haemonchus contortus | ATP Levels & Motility | Reduced ATP levels and induced flaccid paralysis | nih.govshewaya.com |
| Chang (Vertebrate Liver) Cells | ATP Levels | Irreversibly reduced ATP levels (effect observed at ≥1 µM) | nih.govshewaya.com |
Animal Model Development for Efficacy and Pharmacokinetic Studies
Animal models are indispensable for evaluating the therapeutic efficacy and pharmacokinetic (PK) properties of closantel in a physiological context. Sheep, goats, and cattle are the most common models, reflecting the primary veterinary applications of the drug. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net
Efficacy studies in sheep have demonstrated closantel's effectiveness against benzimidazole-resistant Haemonchus contortus, a blood-feeding parasite. researchgate.net However, studies in naturally infected sheep showed that closantel was not sufficiently active against rumen flukes (paramphistomids). nih.govmdpi.com In cattle, closantel has been shown to be effective against parasites like Fasciola hepatica and Haemonchus spp. researchgate.net More recently, a mouse cutaneous infection model was used to confirm the synergistic antibacterial effects of closantel's enantiomers when combined with colistin (B93849). frontiersin.orgnih.gov
Pharmacokinetic studies in these animal models have characterized the absorption, distribution, metabolism, and excretion of closantel. Following oral or parenteral administration in sheep and cattle, closantel is well absorbed. nih.govwho.int It is characterized by high plasma protein binding (>99%), primarily to albumin, a low volume of distribution, and a long elimination half-life, which is significantly shorter in goats (around 4-5 days) than in sheep (around 14 days). nih.govnih.govwho.int These PK characteristics are crucial for its sustained action against hematophagous parasites. who.int
| Animal Model | Administration Route | Peak Plasma Time (Tmax) | Elimination Half-Life (t1/2) | Key Finding | Reference |
|---|---|---|---|---|---|
| Sheep | Oral / Parenteral | 8 - 48 hours | 14 - 21 days | Long half-life contributes to sustained efficacy. | nih.govnih.gov |
| Goats | Intraruminal | ~2.6 days | ~4.7 days | Significantly faster elimination compared to sheep. | nih.gov |
| Cattle | Oral / Parenteral | 8 - 48 hours | 2 - 3 weeks | Pharmacokinetic profile similar to sheep. | nih.govnih.gov |
Isotopic Labeling and Radiotracer Techniques in Metabolic Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within an organism. wikipedia.org By replacing one or more atoms of the closantel molecule with a radioactive isotope, such as Carbon-14 (¹⁴C), researchers can track its path through absorption, distribution, metabolism, and excretion. nih.gov
Studies using ¹⁴C-labeled closantel in sheep have been pivotal in understanding its biotransformation and elimination pathways. nih.gov This research revealed that closantel is poorly metabolized. Plasma radioactivity was almost exclusively due to the unchanged parent drug, with metabolites accounting for less than 2%. nih.gov The primary route of excretion was determined to be fecal, accounting for at least 80% of the administered dose over an 8-week period, while less than 0.5% was excreted in the urine. nih.gov
These radiotracer techniques enabled the identification of metabolites. Over 90% of the radioactivity in feces was attributed to the parent closantel compound. The only metabolites detected were two monoiodoclosantel isomers, indicating a very limited metabolic breakdown. nih.gov This methodology provides definitive quantitative data on the disposition of the drug, which is essential for regulatory assessment and for understanding its persistence in the host animal.
| Excretion Route | Percentage of Administered Dose (over 8 weeks) | Primary Radioactive Component | Reference |
|---|---|---|---|
| Feces | ≥ 80% | >90% Unmetabolized Closantel | nih.gov |
| Urine | < 0.5% | Not specified | nih.gov |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Closantel Research
Omics technologies, which provide a global assessment of genes (genomics), proteins (proteomics), and metabolites (metabolomics), offer powerful new avenues for investigating closantel, particularly in the context of anthelmintic resistance and host-parasite interactions. mdpi.comsrce.hrnih.gov
Genomics can be used to identify the genetic basis of closantel resistance in parasite populations. By comparing the genomes of closantel-susceptible and closantel-resistant strains of parasites like H. contortus, researchers can pinpoint specific genes or mutations associated with resistance. mdpi.com Genome-Wide Association Studies (GWAS) in host species, such as sheep, can identify genomic regions associated with natural resistance to the parasites that closantel targets. mdpi.comnih.gov This information is valuable for breeding programs aimed at producing more parasite-resistant livestock.
Proteomics , the large-scale study of proteins, allows for the investigation of how closantel affects the parasite's proteome. srce.hrnih.govthepharmajournal.com Techniques like mass spectrometry can identify changes in protein expression in parasites exposed to closantel, providing deeper insight into its mechanism of action and potential off-target effects. frontiersin.org Furthermore, proteomics can be used to study the host's immune response to the parasite and how this might be modulated by closantel treatment. nih.govnih.gov
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. tamu.edu This technology can be applied to identify metabolic biomarkers that indicate the physiological effect of closantel on both the parasite and the host. By analyzing the metabolome of parasites before and after treatment, researchers can identify specific metabolic pathways disrupted by the drug, complementing the understanding that closantel uncouples energy metabolism. tamu.edunih.gov
| Omics Technology | Potential Application | Research Goal |
|---|---|---|
| Genomics | Comparative analysis of resistant vs. susceptible parasite strains | Identify genetic markers and mechanisms of closantel resistance. |
| Proteomics | Analysis of protein expression changes in parasites post-treatment | Elucidate molecular pathways affected by closantel and identify potential new drug targets. |
| Metabolomics | Profiling of metabolic changes in host and parasite upon drug exposure | Discover biomarkers of drug efficacy and understand the detailed impact on cellular energy metabolism. |
Future Research Directions and Translational Science
Addressing Emerging Resistance Challenges
The emergence of anthelmintic resistance is a significant threat to livestock health and productivity globally. While closantel (B1026) has remained effective against many parasite populations, reports of reduced efficacy and resistance are becoming more frequent, particularly in nematodes like Haemonchus contortus and liver flukes such as Fasciola hepatica.
Future research must prioritize a multi-pronged approach to understand and mitigate closantel resistance. Key areas of investigation include:
Elucidation of Resistance Mechanisms: The precise biochemical and genetic mechanisms underlying closantel resistance are not fully understood. Studies on H. contortus suggest that reduced accumulation of the drug in resistant worms may play a role. acs.org This could be due to factors such as decreased ingestion of the drug-albumin complex, altered drug efflux pumps, or modifications in the drug's target site. For F. hepatica, while treatment failures have been documented, the molecular basis of resistance remains largely uncharacterized. nih.govplos.org Advanced genomic, transcriptomic, and proteomic studies are needed to identify specific genes, mutations, and pathways associated with resistance.
Development of Molecular Diagnostics: Identifying resistant parasite populations early is crucial for effective management. Research should focus on developing sensitive and specific molecular markers for closantel resistance. These diagnostic tools would enable veterinarians and farmers to make informed decisions about drug selection and to implement strategies to slow the spread of resistance.
Investigating Cross-Resistance: It is important to determine if resistance to closantel confers cross-resistance to other salicylanilides or anthelmintics with different modes of action. Understanding these patterns is essential for designing effective combination therapies and rotation strategies.
The following table summarizes reported cases of closantel resistance or treatment failure:
| Parasite Species | Host Species | Location | Key Findings |
| Haemonchus contortus | Sheep | Not Specified | Resistant worms showed significantly lower levels of drug accumulation compared to susceptible worms. acs.org |
| Fasciola hepatica | Cattle | Sweden | First report of closantel treatment failure against F. hepatica in cattle, with potential for resistance or administration failure. nih.gov |
| Fasciola hepatica | Sheep | Iraq | Confirmed resistance to closantel, rafoxanide, and triclabendazole (B1681386) in a sheep farm. plos.org |
Exploration of New Chemical Analogues and Derivatives with Enhanced Profiles
The chemical scaffold of closantel offers a promising foundation for the development of new anthelmintic agents with improved properties. The exploration of novel analogues and derivatives is a critical area of research aimed at overcoming resistance, enhancing efficacy, and potentially broadening the spectrum of activity.
Structure-activity relationship (SAR) studies are fundamental to this effort. Research has shown that the salicylanilide (B1680751) scaffold can be modified to create compounds that act solely as protonophores, like closantel, or as chitinase (B1577495) inhibitors. nih.gov This dual activity is particularly interesting as it may offer a synergistic effect against certain parasites. nih.gov
Key objectives for the development of new closantel analogues include:
Enhanced Potency Against Resistant Strains: Synthesizing derivatives that can circumvent existing resistance mechanisms is a primary goal. This could involve modifications that increase drug accumulation in the parasite or enhance binding to the target site.
Improved Pharmacokinetic Properties: While closantel's long half-life is advantageous for sustained activity, derivatives with altered pharmacokinetic profiles could be beneficial for specific applications. nih.gov This might include analogues with faster absorption, different tissue distribution, or altered metabolism.
Broadened Spectrum of Activity: Research into analogues could lead to the discovery of compounds with efficacy against a wider range of parasites, including those currently not susceptible to closantel.
Reduced Off-Target Effects: While closantel is generally safe in target animals, designing derivatives with a higher therapeutic index is always a desirable outcome.
Sustainable Use Strategies and Environmental Mitigation Research
The widespread use of veterinary pharmaceuticals, including closantel, raises concerns about their potential environmental impact. Sustainable use practices are essential to preserve the long-term efficacy of the drug and to minimize its environmental footprint.
Recent studies have detected closantel residues in the livers of red foxes in Scotland, indicating environmental contamination and the potential for exposure of wildlife. plos.orgacs.org This raises concerns about the potential for the development of drug-resistant parasites in wild animal populations, which could then be transmitted back to livestock. plos.orgacs.org Furthermore, closantel residues can persist in animal products such as milk, necessitating careful management to ensure food safety. researchgate.net
Future research in this area should focus on:
Environmental Fate and Ecotoxicology: Comprehensive studies are needed to understand the persistence, degradation, and potential ecotoxicological effects of closantel and its metabolites in soil, water, and non-target organisms.
Manure Management and Mitigation Strategies: A significant route of environmental contamination is through the excreta of treated animals. Research into manure treatment methods, such as composting or anaerobic digestion, could help to reduce the amount of active closantel released into the environment.
Integrated Pest Management (IPM) Strategies: Promoting IPM strategies that reduce the reliance on chemical anthelmintics is crucial for sustainability. This includes practices such as pasture management, strategic deworming, and the use of genetic selection for parasite-resistant livestock. omicsonline.org
Development of Greener Formulations: Investigating novel drug delivery systems and formulations that minimize environmental release could be a promising avenue for future research.
Bridging Fundamental Research with Practical Applications in Animal Health
Translational science plays a pivotal role in ensuring that fundamental research findings are translated into practical applications that benefit animal health. For closantel, a deep understanding of its pharmacokinetic and pharmacodynamic properties is essential for optimizing its clinical use.
The unique pharmacokinetic profile of closantel, characterized by its high binding to plasma proteins and long elimination half-life, is directly linked to its efficacy against blood-feeding parasites like Haemonchus contortus and Fasciola hepatica. documentsdelivered.com This prolonged systemic exposure ensures that the parasites are exposed to therapeutic concentrations of the drug for an extended period.
Future translational research should aim to:
Optimize Dosing Regimens: Further pharmacokinetic studies in different livestock species and under various physiological conditions (e.g., age, pregnancy, nutritional status) can help to refine dosing regimens for optimal efficacy and safety. nih.govnih.gov
Investigate Combination Therapies: The co-administration of closantel with other anthelmintics, such as ivermectin or moxidectin (B1677422), is a common practice. researchgate.net Research is needed to fully understand the pharmacokinetic and pharmacodynamic interactions of these drug combinations to ensure synergistic or additive effects and to delay the development of resistance. researchgate.net
The following table highlights key pharmacokinetic parameters of closantel in different species:
| Species | Elimination Half-Life (t1/2) | Key Findings |
| Sheep | ~14 days | Faster elimination in goats compared to sheep could reduce the sustained action of the drug. nih.gov |
| Goats | ~4.7 days | Faster elimination in goats compared to sheep could reduce the sustained action of the drug. nih.gov |
| Cattle | Not specified | Pharmacokinetics of closantel in a combination product with ivermectin were not significantly different from closantel alone. enal.sci.eg |
Investigating Broader Pharmacological Spectrum and Off-Target Effects for Repurposing
The exploration of the broader pharmacological activities of existing drugs, a process known as drug repurposing, is a promising strategy for discovering new therapeutic applications. Closantel and its analogues have shown potential for use beyond their traditional role as veterinary anthelmintics.
One of the most significant findings is the potential of closantel to treat onchocerciasis, or river blindness, in humans. This neglected tropical disease is caused by the filarial nematode Onchocerca volvulus. Research has shown that closantel can inhibit the molting process of the parasite's larvae, a critical stage in its life cycle.
Other potential areas for repurposing include:
Antibacterial Activity: Studies have indicated that some salicylanilides possess antibacterial properties and can act synergistically with antibiotics against multidrug-resistant bacteria.
Anticancer and Other Human Health Applications: The salicylanilide class of compounds, in general, has been investigated for a range of biological activities, including anticancer effects.
It is important to note that closantel is contraindicated in humans due to potential toxicity, including severe and irreversible damage to the retina and optic nerve. Therefore, any repurposing efforts for human use would likely focus on the development of new, safer analogues.
Q & A
Q. What are the key physicochemical properties of closantel sodium dihydrate that influence experimental design in pharmacokinetic studies?
this compound exhibits high lipophilicity (log Pow > 4), which impacts its solubility in aqueous media and necessitates the use of organic solvents or surfactants in in vitro assays . Researchers must account for its poor water solubility when designing dissolution studies or bioavailability experiments. For chromatographic analysis, its diiodinated aromatic structure requires mobile phases with ion-pairing agents (e.g., trifluoroacetic acid) to improve peak symmetry and resolution .
Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used, with system suitability criteria requiring peak symmetry factors between 0.8–1.6 . Electrochemical methods, such as square-wave adsorptive stripping voltammetry (SWAdSV), offer high sensitivity (LOD ≈ 0.1 µg/mL) and precision (RSD < 5%) for low-concentration samples, validated using standard addition methods in commercial formulations .
Q. How are impurities in this compound characterized, and what thresholds apply in pharmacopeial standards?
Major impurities include 2-hydroxy-3,5-diiodobenzoic acid (Imp. A) and chlorinated byproducts (e.g., Imp. C and E), identified via HPLC-MS with reference standards . European Pharmacopoeia guidelines require impurity levels ≤ 0.15% for individual unspecified impurities and ≤ 0.5% for total impurities. Forced degradation studies (acid/base hydrolysis, oxidative stress) are critical to validate stability-indicating methods .
Advanced Research Questions
Q. How can researchers resolve data contradictions arising from cross-reactivity in multicomponent formulations containing this compound?
In formulations like Closamectin Pour-On (closantel + ivermectin + brilliant blue), overlapping electrochemical reduction peaks (e.g., -0.95 V for ivermectin vs. -1.25 V for closantel) require deconvolution using derivative voltammetry or orthogonal methods like LC-MS/MS . Method validation must include specificity tests against structurally related compounds (e.g., albendazole sulfoxide, log Pow = 1.27) to confirm selectivity .
Q. What experimental strategies optimize the detection of closantel metabolites in ruminant tissues while adhering to regulatory withdrawal periods?
Tissue extraction protocols should employ sequential solvent partitioning (e.g., acetonitrile/hexane) to isolate lipophilic metabolites. LC-MS/MS with MRM transitions (e.g., m/z 705 → 671 for closantel) ensures specificity. Researchers must validate recovery rates (> 85%) at concentrations near the maximum residue limit (MRL) of 0.01 mg/kg, aligning with withdrawal periods of 84–107 days for cattle and sheep .
Q. How do crystallographic variations in sodium dihydrate salts affect the stability and bioactivity of closantel formulations?
The dihydrate form stabilizes the sodium counterion via hydrogen bonding, reducing hygroscopicity compared to anhydrous forms. Accelerated stability studies (40°C/75% RH) should monitor polymorphic transitions using XRPD. Bioactivity correlations require in vitro parasite motility assays (e.g., Haemonchus contortus larvae) to confirm efficacy retention post-crystallization .
Methodological Guidance Tables
Table 1: System Suitability Criteria for Closantel HPLC Analysis
| Parameter | Requirement | Reference Standard |
|---|---|---|
| Peak Symmetry (As) | 0.8–1.6 | Closantel CRS |
| Theoretical Plates | ≥ 2000 | EP Monograph |
| RSD for Retention Time | ≤ 1.0% (n = 6) | USP <621> |
Table 2: Electrochemical Detection Parameters for SWAdSV
| Parameter | Value | Commercial Formulation Application |
|---|---|---|
| Linear Range (LDR1) | 0.5–10 µg/mL | Closamectin Pour-On |
| LOD/LOQ | 0.12 µg/mL / 0.4 µg/mL | Bovine serum |
| Precision (RSD) | 2.3–4.8% | Four replicates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
